OX01914 Modulates Utrophin via an AhR-Independent Mechanism Distinct from Ezutromid
OX01914 treatment (30 μM, 24 h) does not significantly alter aryl hydrocarbon receptor (AhR) mRNA levels in H2K mdx myoblasts. In contrast, ezutromid (3 μM, 24 h) increases AhR mRNA approximately 2-fold [1]. This demonstrates that OX01914 upregulates utrophin through a regulatory pathway independent of AhR antagonism, which is the established mechanism for ezutromid [2].
| Evidence Dimension | AhR mRNA fold-change |
|---|---|
| Target Compound Data | No significant difference vs DMSO control |
| Comparator Or Baseline | Ezutromid: ~2-fold increase in AhR mRNA |
| Quantified Difference | OX01914 = 0-fold; Ezutromid = ~2-fold |
| Conditions | H2K mdx myoblasts, 24 h treatment, n=2 biological replicates, n=3 technical replicates |
Why This Matters
This mechanistic divergence enables researchers to probe utrophin regulation pathways orthogonal to AhR signaling and to explore backup compounds with alternative pharmacology.
- [1] Vuorinen A, Wilkinson IVL, Chatzopoulou M, et al. Discovery and mechanism of action studies of 4,6-diphenylpyrimidine-2-carbohydrazides as utrophin modulators for the treatment of Duchenne muscular dystrophy. Eur J Med Chem. 2021;220:113431. Fig. 2. View Source
- [2] Wilkinson IVL, et al. Aryl hydrocarbon receptor antagonism as the mechanism of action of ezutromid. In: Vuorinen A. DPhil Thesis, University of Oxford; 2020. View Source
